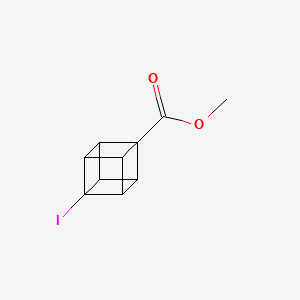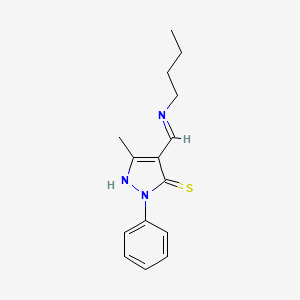
(E)-4-((butylamino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific, medical, or industrial contexts.
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This could involve various chemical reactions, the use of catalysts, reaction conditions (temperature, pressure, etc.), and purification methods.Molecular Structure Analysis
Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in a molecule and the lengths and types of chemical bonds.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes identifying the reactants and products, the type of reaction (e.g., substitution, addition, elimination), and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity. Techniques like chromatography and spectroscopy might be used.科学的研究の応用
Organic Synthesis and Catalysis
A study discusses the synthesis of N-confused porphyrin derivatives by reacting active methylene compounds with N-confused porphyrin, showcasing the utility of such compounds in synthesizing novel porphyrin derivatives which are important in catalysis and organic electronics (Xiaofang Li et al., 2011). This illustrates the role of pyrazole derivatives in facilitating complex organic reactions.
Material Science
In the field of material science, pyrazole derivatives have been explored for their potential in creating high molecular weight polymers in a green approach, without the use of volatile organic compounds (VOCs) (K. Hong et al., 2002). This highlights the environmental benefits and efficiency of using such compounds in polymer science.
Medicinal Chemistry
Although excluding information on drug use and dosage, it's noteworthy that pyrazole derivatives, similar to the compound , have been extensively studied for their antibacterial and antitumor properties. For instance, certain bioactive pyrazoles have been synthesized and evaluated for their antibacterial and antitumor activities, suggesting the potential medicinal applications of such compounds (W. Hamama et al., 2012).
Corrosion Inhibition
Pyrazol derivatives have also been investigated for their application in corrosion inhibition, an important area in industrial chemistry. For example, a study explores the green synthesis of pyrazol derivatives and their effectiveness as corrosion inhibitors for steel, highlighting the compound's potential in extending the life of industrial materials (Ambrish Singh et al., 2020).
Safety And Hazards
Information on safety and hazards would come from material safety data sheets (MSDS) and might include toxicity data, handling and storage precautions, and first aid measures.
将来の方向性
Future directions could involve potential applications of the compound, further reactions it could undergo, or further studies needed to fully understand its properties or biological effects.
特性
IUPAC Name |
4-(butyliminomethyl)-5-methyl-2-phenyl-1H-pyrazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3S/c1-3-4-10-16-11-14-12(2)17-18(15(14)19)13-8-6-5-7-9-13/h5-9,11,17H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRTUDLOJGKINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=CC1=C(NN(C1=S)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816481 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-4-((butylamino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

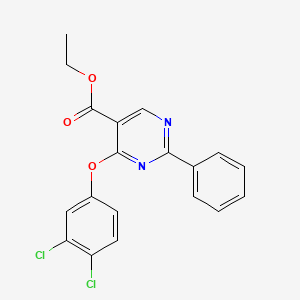
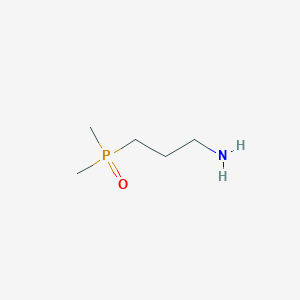
![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal hydrazone](/img/structure/B2449838.png)
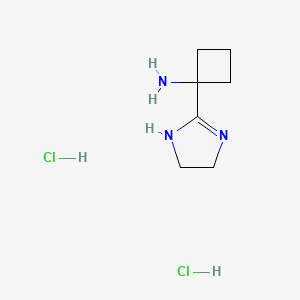
![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449842.png)
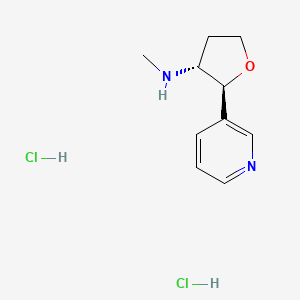
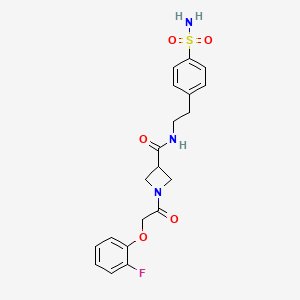
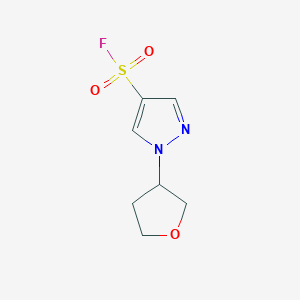
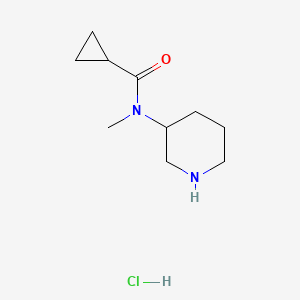
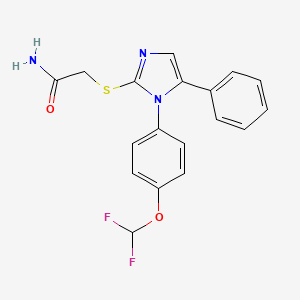
![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B2449852.png)
![1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2449853.png)
![2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2449855.png)
